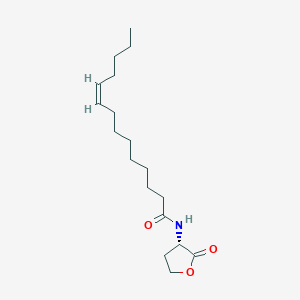

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

Overview

Description

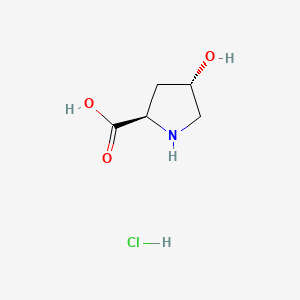

“(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide” is a N-acyl-amino acid . It has a molecular formula of C18H31NO3 and a molecular weight of 309.4 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is (Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide . The InChI string and the canonical SMILES string are also available .Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has 12 rotatable bonds .Scientific Research Applications

Enamide Synthesis and Applications

Enamides, including compounds like (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide, are significant in various pharmacological contexts. They are used as reagents in asymmetric incorporation of nitrogen functionality, which is a critical process in creating bioactive pharmacophores found in natural products (Trost et al., 2017). Furthermore, enamides have been employed in the synthesis of cis vicinal amino alcohols and α-borylamido complexes, highlighting their versatility in complex organic synthesis.

Enamide Cyclization

The cyclization of enamides is another key application. For instance, specific enamides have been utilized in aryl radical cyclizations, leading to the formation of tetrahydroisoquinoline derivatives, demonstrating the potential for creating complex heterocyclic structures (Ishibashi et al., 2000). Similarly, enamides derived from specific acids have been shown to undergo palladium-catalyzed cyclization, yielding spirocyclic products (Grigg et al., 1989).

Conformational Studies and Isomerization

Conformational studies and (Z)/(E)-isomerism of enamides, including those with tetrahydrofuran-ylidene structures, have been investigated, revealing insights into their structural dynamics and solvent-dependent behavior (Papageorgiou et al., 1998). These studies are crucial for understanding the chemical properties and reactivity of enamides in different environments.

Stereoselective Synthesis and Applications

Stereoselective synthesis of Z-enamides has been developed, which is vital for ensuring the desired configuration in pharmaceutical compounds (Lee et al., 2006). The ability to control the stereochemistry of enamides extends their utility in the synthesis of complex organic molecules with specific functional properties.

Synthesis of Polyfunctionalized Medium-Sized Diaza-Heterocycles

Enamides have also been used in the synthesis of medium-sized diaza-heterocycles, which are of interest in pharmacological research (Andna & Miesch, 2018). These compounds have potential applications in the development of new drugs and therapeutic agents.

Mechanism of Action

Target of Action

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-9Z-HSL) primarily targets bacterial cells. Specifically, it serves as an autoinducer in certain bacterial species, including C. rodentium. As an autoinducer, it coordinates gene expression and behaviors by diffusing into cells of different bacterial species .

Action Environment

Environmental factors influence its efficacy and stability:

Remember, C14-9Z-HSL represents a fascinating intersection of biology and chemistry, shaping bacterial communities and their survival strategies. 🧪🔬 . If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCBUGVTPVVJB-KJPDOMRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)

![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)